molecular formula C15H23NO8S B12428996 NHS ester-PEG3-S-methyl ethanethioate

NHS ester-PEG3-S-methyl ethanethioate

Cat. No.: B12428996
M. Wt: 377.4 g/mol
InChI Key: RRJMMKWKCWFPJC-UHFFFAOYSA-N
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Description

NHS ester-PEG3-S-methyl ethanethioate is a compound used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). It belongs to the PEG (polyethylene glycol) class and is utilized in scientific research for its ability to facilitate the degradation of target proteins through the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NHS ester-PEG3-S-methyl ethanethioate involves the reaction of NHS ester (N-hydroxysuccinimide ester) with PEG3 (a triethylene glycol) and S-methyl ethanethioate. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity of the final product .

Scientific Research Applications

NHS ester-PEG3-S-methyl ethanethioate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the synthesis of PROTACs, which are designed to selectively degrade target proteins. This has significant implications for targeted therapy and drug development .

In chemistry, this compound is used to create bioconjugates and other complex molecules. In biology, it facilitates the study of protein function and interactions. In medicine, it holds promise for the development of new therapeutic agents that can selectively target and degrade disease-causing proteins .

Mechanism of Action

NHS ester-PEG3-S-methyl ethanethioate functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to degrade target proteins. The compound connects two different ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

Comparison with Similar Compounds

Similar Compounds:

  • NHS ester-PEG2-S-methyl ethanethioate
  • NHS ester-PEG4-S-methyl ethanethioate
  • NHS ester-PEG5-S-methyl ethanethioate

Uniqueness: NHS ester-PEG3-S-methyl ethanethioate is unique due to its specific PEG length, which provides an optimal balance between flexibility and stability in the formation of PROTACs. This makes it particularly effective in facilitating the degradation of target proteins compared to other similar compounds .

Properties

Molecular Formula

C15H23NO8S

Molecular Weight

377.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]propanoate

InChI

InChI=1S/C15H23NO8S/c1-12(17)25-11-10-23-9-8-22-7-6-21-5-4-15(20)24-16-13(18)2-3-14(16)19/h2-11H2,1H3

InChI Key

RRJMMKWKCWFPJC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

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